molecular formula C17H22O3 B1472106 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester CAS No. 340023-12-3

4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester

Cat. No.: B1472106
CAS No.: 340023-12-3
M. Wt: 274.35 g/mol
InChI Key: GWFIFOXXMPGWJZ-UHFFFAOYSA-N
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Description

“4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester” is a laboratory chemical used for scientific research and development . It has a molecular formula of C17H22O3 and a molecular weight of 274.35 g/mol.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic octane core with a hydroxymethyl group and a carboxylic acid benzyl ester group attached. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Heterocycles and Carbamates : Research has focused on the synthesis of complex heterocycles and carbamates, utilizing esters and alcohols as starting materials. These processes involve sulfonation, esterification, and oxidation reactions to create diverse chemical structures (Rose et al., 2003).

  • Reactivity of Substituted Bicyclo[2.2.2]octane Carboxylic Acids : Studies on the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and their esters have shown how electrical effects influence chemical reactivity, providing insights into the design of new chemical entities (Roberts & Moreland, 1953).

  • Development of Liquid Crystal Materials : The synthesis and characterization of three-ring esters derived from carboxylic acids have been explored for their mesogenic properties, indicating potential applications in liquid crystal displays and other materials science applications (Januszko et al., 2004).

  • Ring-Opening Polymerization : The design, synthesis, and polymerization of functional cyclic esters have been investigated, highlighting the potential for creating hydrophilic aliphatic polyesters with various applications, from biomedical devices to environmentally friendly materials (Trollsås et al., 2000).

  • Asymmetric Synthesis of Amino Acids : Research has demonstrated the use of asymmetric Diels–Alder reactions for the synthesis of enantiopure bicyclic β-amino acids, a process crucial for the development of novel pharmaceuticals and chiral compounds (Songis et al., 2007).

Safety and Hazards

According to the safety data sheet, this compound should not be released into the environment . In case of exposure, the recommended first aid measures include washing the affected area with copious amounts of water and seeking medical attention . No known hazards have been identified .

Properties

IUPAC Name

benzyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c18-13-16-6-9-17(10-7-16,11-8-16)15(19)20-12-14-4-2-1-3-5-14/h1-5,18H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFIFOXXMPGWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301173118
Record name Phenylmethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340023-12-3
Record name Phenylmethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340023-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid (XVII, Example 14, 24.8 g 135 mmol) is dissolved in DMF (950 ml). Anhydrous potassium carbonate (25 g, 181 mmol) is added to the solution slowly. Benzyl bromide (22 g, 12.94 mmol) is then added. The reaction mixture is heated at 80° for 16 hr. To the reaction mixture is added water (150 ml) and concentrated to give an oil, which was dissolved in ethyl acetate/hexane (5/1, 500 ml). The mixture is washed with saline (2×200 ml), dried over anhydrous sodium sulfate and concentrated to give the title compound, NMR (400 MHz, CDCl3) δ 7.39, 5.11, 3.28, 1.84 and 1.41.
Name
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
ethyl acetate hexane
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester
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4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester
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4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester
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4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester
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4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester
Reactant of Route 6
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4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester

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